

NOSO-502: A Technical Whitepaper on a Novel Odilorhabdin Antibiotic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NOSO-502

Cat. No.: B12404061

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSO-502 is a first-in-class antibiotic belonging to the odilorhabdin family, demonstrating potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for **NOSO-502**. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual representations of key pathways and workflows are included using Graphviz diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

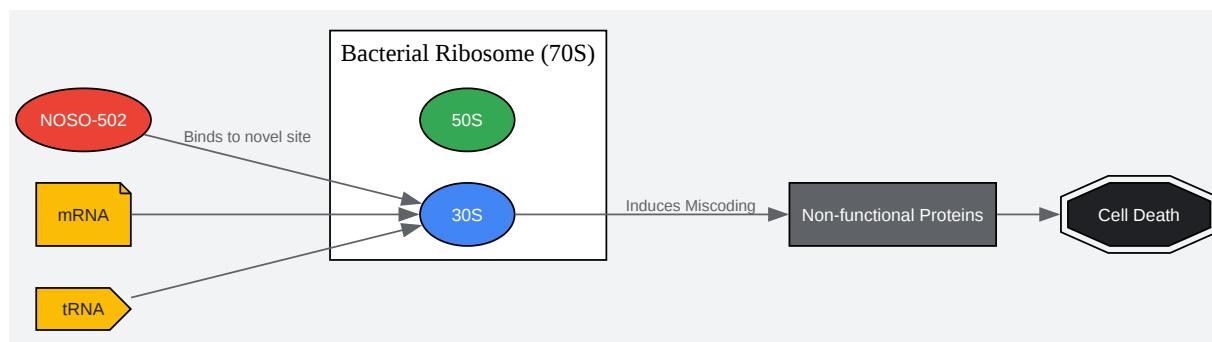

NOSO-502 is a synthetic derivative of the naturally occurring odilorhabdins, which are cationic peptides produced by *Xenorhabdus* bacteria, symbionts of entomopathogenic nematodes.^[1] The chemical structure of **NOSO-502** has been optimized for improved pharmacological properties.

Table 1: Physicochemical Properties of **NOSO-502**

Property	Value	Reference
Chemical Class	Odilorhabdin, Cationic Peptide	[2]
Molecular Formula	Not publicly available	N/A
Molecular Weight	Not publicly available	N/A
Solubility	Soluble in aqueous solutions for in vitro and in vivo testing	Implied from experimental descriptions
Stability	Good stability in plasma, microsomes, and hepatocytes	[1]

Mechanism of Action

NOSO-502 exerts its bactericidal effect by inhibiting protein synthesis. Unlike many other ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S). This interaction induces miscoding and disrupts the fidelity of translation, leading to the production of non-functional proteins and ultimately, bacterial cell death.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of **NOSO-502** on the bacterial ribosome.

In Vitro Antibacterial Activity

NOSO-502 has demonstrated potent in vitro activity against a broad spectrum of Enterobacteriales, including strains resistant to carbapenems and colistin.

Table 2: Minimum Inhibitory Concentration (MIC) of **NOSO-502** against selected Enterobacteriales

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)	Reference
Escherichia coli	2	4	1 - 32	[3]
Klebsiella pneumoniae	0.5	1	0.5 - 16	[3]
Enterobacter cloacae complex	1	2	1 - 4	[3]
Citrobacter freundii	1	2	1 - 4	[3]

Table 3: Activity of **NOSO-502** against Carbapenem-Resistant Enterobacteriales (CRE)

CRE Phenotype	MIC Range (µg/mL)	Reference
KPC-producing	0.5 - 4	[1]
NDM-producing	0.5 - 4	[1]
OXA-48-producing	0.5 - 4	[1]
AmpC-producing	0.5 - 4	[1]
Metallo-β-lactamase-producing	0.5 - 4	[1]

In Vivo Efficacy

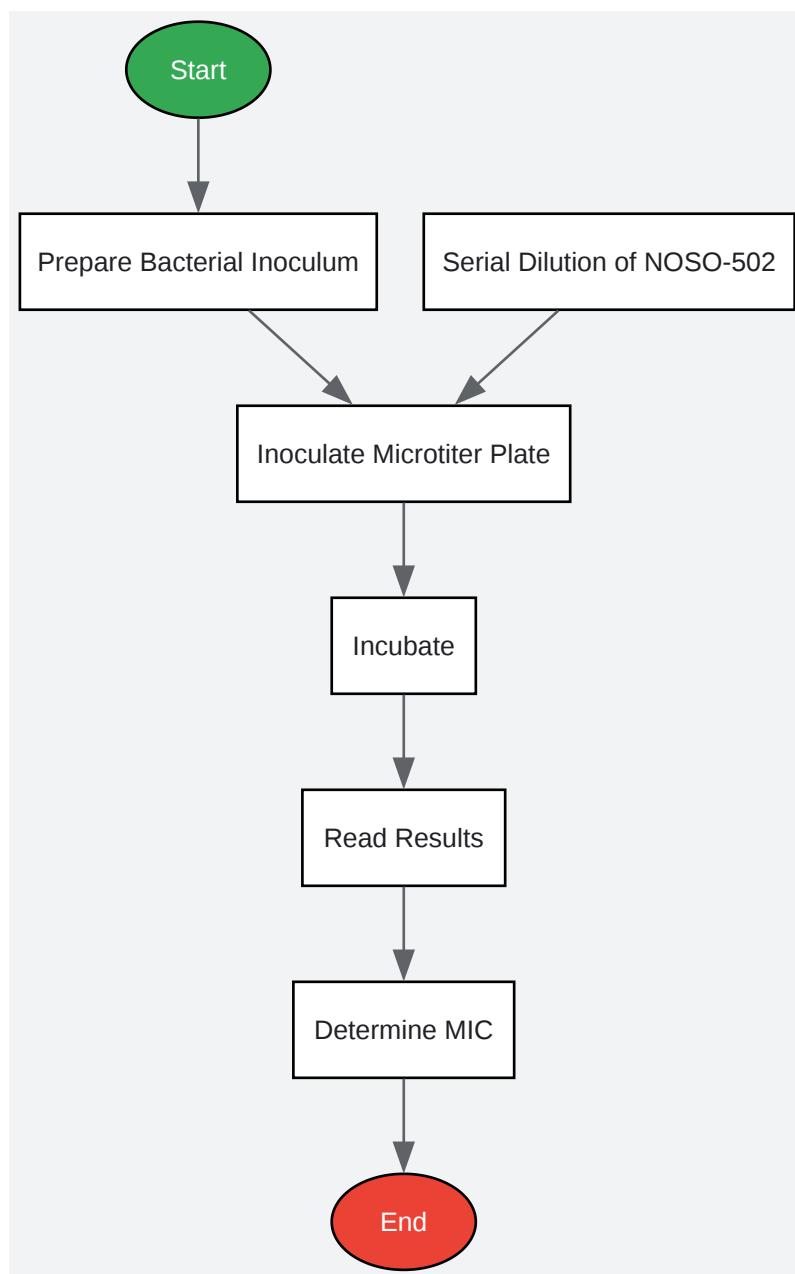
The efficacy of **NOSO-502** has been evaluated in murine infection models, demonstrating its potential for treating systemic and localized infections.

Table 4: In Vivo Efficacy of **NOSO-502** in Murine Infection Models

Model	Pathogen	Efficacy Metric	Value	Reference
Systemic Infection (Sepsis)	E. coli EN122 (ESBL)	ED ₅₀	3.5 mg/kg	[4]
Systemic Infection (Sepsis)	E. coli ATCC BAA-2469 (NDM-1)	Survival	100% at ≥ 4 mg/kg	[4]
Urinary Tract Infection (UTI)	E. coli UTI89	Log ₁₀ CFU reduction (Urine)	2.39 at 24 mg/kg	[4]
Urinary Tract Infection (UTI)	E. coli UTI89	Log ₁₀ CFU reduction (Bladder)	1.96 at 24 mg/kg	[4]
Urinary Tract Infection (UTI)	E. coli UTI89	Log ₁₀ CFU reduction (Kidney)	1.36 at 24 mg/kg	[4]

Safety and Toxicological Profile

In vitro safety studies have indicated a favorable toxicological profile for **NOSO-502**.


Table 5: In Vitro Safety and Toxicology Data for **NOSO-502**

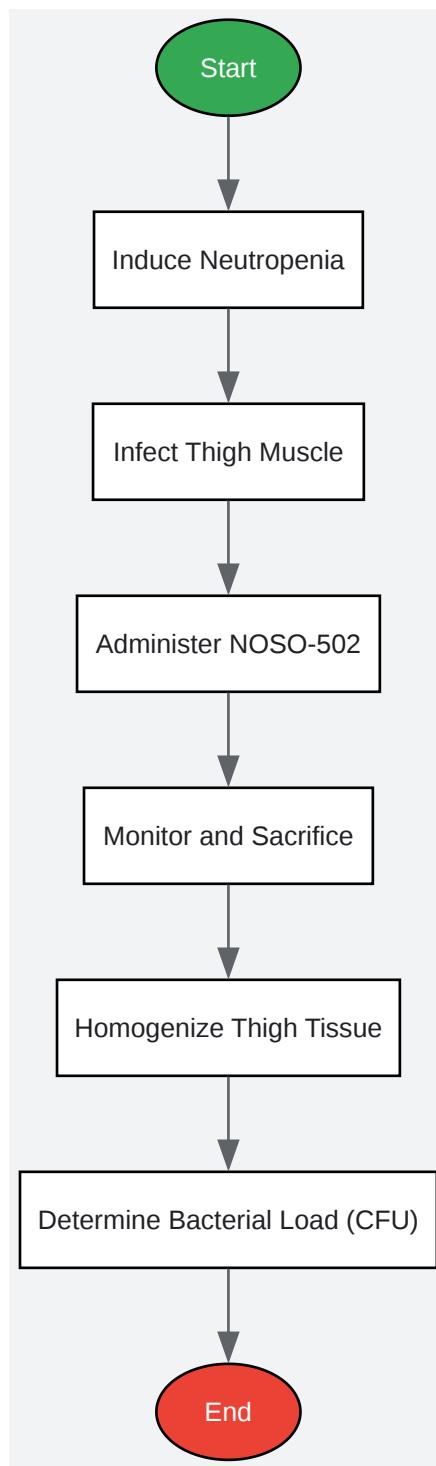
Assay	Cell Line/Target	Result	Concentration	Reference
Cytotoxicity	HepG2	No significant cytotoxicity	Up to 512 µM	[1][4]
Cytotoxicity	HK-2	No significant cytotoxicity	Up to 512 µM	[1][4]
Cytotoxicity	HRPTEpiC	No significant cytotoxicity	Up to 512 µM	[1][4]
Cardiotoxicity (hERG)	hERG-CHO	No significant inhibition	Up to 512 µM	[1][4]
Cardiotoxicity (Nav 1.5)	Nav 1.5-HEK	No significant inhibition	Up to 512 µM	[1][4]
Genotoxicity (Micronucleus)	Not specified	No increase in micronuclei	Up to 512 µM	[1][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the International Organization for Standardization (ISO) 20776-1.[5]

[Click to download full resolution via product page](#)


Figure 2: Workflow for MIC determination by broth microdilution.

- Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared in a suitable broth medium to a density corresponding to a 0.5 McFarland standard.
- Serial Dilution: **NOSO-502** is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

- Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: The plate is incubated at 35-37°C for 18-24 hours.
- Reading: The MIC is determined as the lowest concentration of **NOSO-502** that completely inhibits visible growth of the organism.

Neutropenic Murine Thigh Infection Model

This model is used to evaluate the *in vivo* efficacy of antimicrobial agents in an immunocompromised host.[\[6\]](#)[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the neutropenic murine thigh infection model.

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

- Infection: A defined inoculum of the bacterial pathogen is injected into the thigh muscle of the neutropenic mice.
- Treatment: At a specified time post-infection, mice are treated with single or multiple doses of **NOSO-502** via a relevant route of administration (e.g., subcutaneous or intravenous).
- Monitoring and Euthanasia: At various time points after treatment, mice are euthanized.
- Bacterial Load Determination: The infected thigh muscle is aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.

HepG2 Cytotoxicity Assay

The potential for cytotoxicity is assessed using the MTT assay with the human liver carcinoma cell line, HepG2.

- Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Exposure: The cells are then exposed to various concentrations of **NOSO-502** for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

hERG Potassium Channel Assay

The potential for cardiotoxicity is evaluated by assessing the effect of **NOSO-502** on the human Ether-à-go-go-Related Gene (hERG) potassium channel, often using an automated patch-

clamp system.[9][10][11][12][13]

- Cell Preparation: A cell line stably expressing the hERG channel (e.g., CHO or HEK cells) is cultured and prepared for the assay.
- Patch-Clamp Recording: Whole-cell patch-clamp recordings are established to measure the hERG potassium current.
- Compound Application: **NOSO-502** is applied to the cells at various concentrations.
- Current Measurement: The effect of the compound on the hERG current is measured and compared to the baseline current.
- Data Analysis: The concentration-response relationship is determined to calculate the IC_{50} value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Conclusion

NOSO-502 is a promising preclinical candidate from the novel odilorhabdin class of antibiotics. Its unique mechanism of action, potent activity against challenging Gram-negative pathogens, including CRE, and favorable in vitro safety profile highlight its potential as a future therapeutic option for treating serious bacterial infections. Further clinical development is warranted to establish its safety and efficacy in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro and In Vivo Characterization of NOSO-502, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Characterization of NOSO-502, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. criver.com [criver.com]
- 8. imquestbio.com [imquestbio.com]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. metrionbiosciences.com [metrionbiosciences.com]
- 13. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NOSO-502: A Technical Whitepaper on a Novel Odilorhabdin Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12404061#chemical-structure-and-properties-of-noso-502>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com